molecular formula C17H27ClN2O4 B1383871 N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride CAS No. 57898-79-0

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride

Cat. No. B1383871
CAS RN: 57898-79-0
M. Wt: 358.9 g/mol
InChI Key: QGRNEYQABUHJRT-UHFFFAOYSA-N
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Description

“N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride” is also known as Acebutolol hydrochloride . It has a molecular weight of 372.89 .


Synthesis Analysis

The synthesis of this compound generally involves a Fries reaction, which requires high reaction temperatures, multiple solvents, and tedious post-treatment steps .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H28N2O4 . The InChI code for this compound is 1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) .


Chemical Reactions Analysis

The synthesis of this compound involves a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.43 .

Scientific Research Applications

Enantioselective Synthesis

  • The compound has been used in the synthesis of β-receptor antagonists with high enantioselectivity, using cheap starting materials and enantiopure chiral reagents. This process is significant for creating highly selective and potent pharmaceuticals (Wang & Tang, 2009).

Biological Activity Studies

  • Various derivatives of the compound have been synthesized and tested for their biological activities. For instance, certain derivatives have shown anti-Mycobacterium phlei activity, indicating potential applications in treating bacterial infections (Bai et al., 2012).

Root Growth Modulation

  • Some variants of the compound have demonstrated the ability to modulate root growth in plants. This application is relevant in agricultural research, particularly in the development of new herbicides or growth regulators (Kitagawa, Akiyama, & Masai, 2001).

HDAC Inhibitor Research

  • N-Hydroxy derivatives of the compound have been explored as inhibitors of human histone deacetylase (HDAC), showing potential as anticancer agents. These studies contribute to the development of new therapeutic strategies for cancer treatment (Remiszewski et al., 2003).

Synthesis of Drug Metabolites

  • The compound has been used in the synthesis of drug metabolites like 5-hydroxypropranolol, indicating its relevance in pharmacokinetic studies and the development of improved drug formulations (Kinne et al., 2009).

Electropolymerization Studies

  • The compound has been employed in electropolymerization studies, particularly in the synthesis of silicon naphthalocyanines. This research is important for developing materials with potential applications in electronics and photovoltaics (Bıyıklıoğlu & Alp, 2017).

Quantum Chemical Studies

  • Quantum chemical studies have been conducted on analogues of the compound, such as bicalutamide, to understand their interaction with androgen receptors, which is crucial in the treatment of prostatic carcinoma (Otuokere & Amaku, 2015).

Pharmacological Characterization

  • Derivatives of the compound have been characterized pharmacologically, showing potential as selective androgen receptor modulators. This research is essential for developing novel therapeutic approaches in hormonal treatments (Jones et al., 2009).

properties

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.ClH/c1-5-17(22)19-13-6-7-16(15(8-13)12(4)20)23-10-14(21)9-18-11(2)3;/h6-8,11,14,18,21H,5,9-10H2,1-4H3,(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRNEYQABUHJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride
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